molecular formula C14H10BrNO2S2 B13558225 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile

4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile

Cat. No.: B13558225
M. Wt: 368.3 g/mol
InChI Key: QPLQPXVBZRWCTA-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H10BrNO2S2 It is a brominated benzonitrile derivative that contains both a methanesulfonylphenyl and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . This reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions often use reagents like palladium acetate (Pd(OAc)2) and phosphine ligands.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the bromine and methanesulfonylphenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(methylsulfanyl)benzonitrile
  • 4-Bromo-2-fluorobenzonitrile
  • 4-Bromo-2-(methylthio)benzonitrile

Uniqueness

4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is unique due to the presence of both the methanesulfonylphenyl and sulfanyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

Molecular Formula

C14H10BrNO2S2

Molecular Weight

368.3 g/mol

IUPAC Name

4-bromo-2-(4-methylsulfonylphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H10BrNO2S2/c1-20(17,18)13-6-4-12(5-7-13)19-14-8-11(15)3-2-10(14)9-16/h2-8H,1H3

InChI Key

QPLQPXVBZRWCTA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SC2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

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